Scientific Field: Chemistry, specifically Polymer Science.
Summary of the Application: 4-Fluoro-2-nitrophenol is used in the creation of fully flexible cyclotriphosphazene-based Covalent Organic Frameworks (COFs) for sensing 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP) in real time with excellent sensitivity and selectivity.
Methods of Application: The COFs are prepared with both a flexible knot and flexible linkers of different lengths.
Results or Outcomes: The quenching constants of the COFs by TNP and p-NP are 6.29 × 10^4, 2.17 × 10^5, and 2.48 × 10^5 L·mol^−1, respectively.
Scientific Field: Organic Chemistry.
Summary of the Application: 4-Fluoro-2-nitrophenol is used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline
Results or Outcomes: The outcomes are the successful synthesis of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline
4-Fluoro-2-nitrophenol is an organic compound with the molecular formula and a CAS number of 394-33-2. It appears as a light yellow crystalline powder with a melting point ranging from 75 to 77 °C and a boiling point of approximately 234.1 °C at 760 mmHg. The compound has a density of about 1.5 g/cm³ and is classified as hazardous, with several precautionary statements regarding its handling and potential health effects .
There is no scientific literature readily available on the specific mechanism of action of 4-Fluoro-2-nitrophenol.
Research indicates that 4-Fluoro-2-nitrophenol exhibits biological activity, particularly as a potential antimicrobial agent. Its nitro group is known to contribute to its biological effects, making it a subject of interest in pharmacological studies. Additionally, it has been studied for its toxicity levels in various biological systems, including its effects on aquatic organisms .
Several methods exist for synthesizing 4-Fluoro-2-nitrophenol:
4-Fluoro-2-nitrophenol is primarily used in:
Interaction studies involving 4-Fluoro-2-nitrophenol often focus on its reactivity with nucleophiles and electrophiles. The presence of both the nitro and fluorine groups influences its interaction with biological macromolecules, such as proteins and nucleic acids. These studies help elucidate the compound's potential therapeutic effects as well as its toxicity profiles .
Compound Name | Molecular Formula | Melting Point (°C) | Biological Activity | Unique Features |
---|---|---|---|---|
4-Fluoro-2-nitrophenol | 75-77 | Antimicrobial potential | Contains fluorine atom | |
2-Fluoro-4-nitrophenol | 118-121 | Similar antimicrobial | Different position of substituents | |
3-Fluoro-4-nitrophenol | Not specified | Limited studies available | Unique positioning affects reactivity | |
4-Chloro-2-nitrophenol | Not specified | Antimicrobial potential | Chlorine instead of fluorine | |
4-Bromo-2-nitrophenol | Not specified | Antimicrobial potential | Bromine substitution |
The uniqueness of 4-Fluoro-2-nitrophenol lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to other halogenated nitrophenols. The presence of fluorine not only alters the electronic properties but also affects how it interacts with biological systems, making it a valuable compound for both synthetic applications and biological research .
Irritant